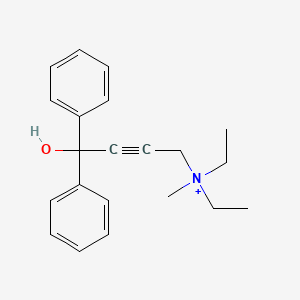
N,N-diethyl-4-hydroxy-N-methyl-4,4-diphenyl-2-butyn-1-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-4-hydroxy-N-methyl-4,4-diphenyl-2-butyn-1-aminium is a complex organic compound with a unique structure that includes both aromatic and alkyne functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-hydroxy-N-methyl-4,4-diphenyl-2-butyn-1-aminium typically involves multi-step organic reactions. One common method includes the alkylation of a precursor compound with diethylamine and methyl iodide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethyl-4-hydroxy-N-methyl-4,4-diphenyl-2-butyn-1-aminium can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N,N-diethyl-4-hydroxy-N-methyl-4,4-diphenyl-2-butyn-1-aminium has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism by which N,N-diethyl-4-hydroxy-N-methyl-4,4-diphenyl-2-butyn-1-aminium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparación Con Compuestos Similares
Similar Compounds
N,N-diethyl-4-hydroxy-3-methoxybenzamide: Similar in structure but with a methoxy group instead of a diphenyl group.
N,N-diethyl-2-methoxy-N-methylethan-1-aminium: Contains a methoxyethyl group instead of a diphenyl group.
Uniqueness
N,N-diethyl-4-hydroxy-N-methyl-4,4-diphenyl-2-butyn-1-aminium is unique due to its combination of aromatic and alkyne functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C21H26NO+ |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
diethyl-(4-hydroxy-4,4-diphenylbut-2-ynyl)-methylazanium |
InChI |
InChI=1S/C21H26NO/c1-4-22(3,5-2)18-12-17-21(23,19-13-8-6-9-14-19)20-15-10-7-11-16-20/h6-11,13-16,23H,4-5,18H2,1-3H3/q+1 |
Clave InChI |
XIMGWOPMLCTLIR-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](C)(CC)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B13371647.png)
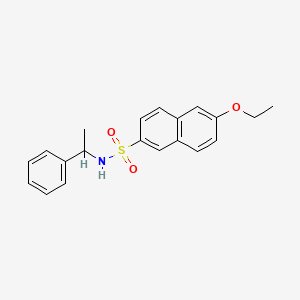
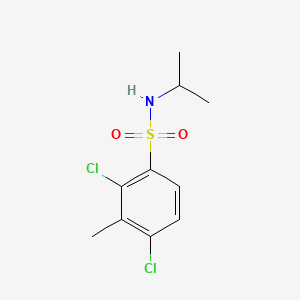
![N-[2-(4-methoxyphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B13371656.png)

![5',6'-Dihydrospiro(piperidine-2,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one](/img/structure/B13371665.png)
![4-{4-[amino(dimethyl)carbohydrazonoyl]phenyl}-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B13371668.png)
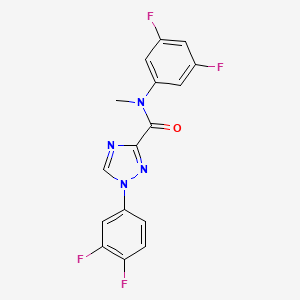
![3-(1-Adamantyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371680.png)
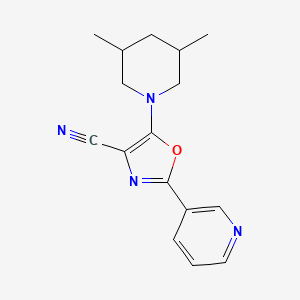
![4,5-dimethyl-N-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide](/img/structure/B13371703.png)
![3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B13371706.png)
![2-{4-[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B13371707.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol](/img/structure/B13371718.png)
